molecular formula C15H19NO4 B2505045 2-Ethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid CAS No. 1549097-60-0

2-Ethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

Cat. No.: B2505045
CAS No.: 1549097-60-0
M. Wt: 277.32
InChI Key: GQYZSJXTZVUDFF-UHFFFAOYSA-N
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Description

2-Ethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid is a pyrrolidine derivative characterized by a unique substitution pattern. The pyrrolidine ring features a carboxylic acid group at position 2, an ethyl substituent at the same position, and a phenylmethoxycarbonyl (benzyloxycarbonyl, Cbz) group at position 1. The Cbz group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the ethyl and carboxylic acid groups influence steric and electronic interactions .

Properties

IUPAC Name

2-ethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-2-15(13(17)18)9-6-10-16(15)14(19)20-11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYZSJXTZVUDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1549097-60-0
Record name 1-[(benzyloxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl bromide in the presence of a strong base like sodium hydride.

    Addition of Phenylmethoxycarbonyl Group: The phenylmethoxycarbonyl group can be added through a nucleophilic substitution reaction using phenylmethoxycarbonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxycarbonyl group or the ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenylmethoxycarbonyl chloride in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

2-Ethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Target Compound

  • 2-Ethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid :
    • Substituents:
  • Position 1: Phenylmethoxycarbonyl (Cbz) group.
  • Position 2: Ethyl (-CH₂CH₃) and carboxylic acid (-COOH). Molecular Formula (estimated): C₁₆H₁₉NO₄.

Analogous Compounds

(R)-2-Methyl-pyrrolidine-2-carboxylic Acid Methyl Ester Hydrochloride ():

  • Substituents:
  • Position 2: Methyl (-CH₃) and methyl ester (-COOCH₃).
    • Key Difference: Smaller alkyl group (methyl vs. ethyl) and esterification of the carboxylic acid, reducing polarity .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid ():

  • Substituents:
  • Position 1: Methyl (-CH₃).
  • Position 5: Ketone (-C=O).
  • Position 3: Carboxylic acid (-COOH). Molecular Weight: 143.14 g/mol (CAS 42346-68-9).

Pyriproxyfen and Propoxur (): Pyriproxyfen: Contains phenoxyphenoxyethoxy substituents, enabling juvenile hormone mimicry. Propoxur: Methylcarbamate group confers insecticidal activity. Key Difference: Target compound lacks pesticidal functional groups (e.g., carbamates, dinitrophenols) but shares aromatic motifs .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Stability
This compound ~289.3 (estimated) Low (lipophilic Cbz group) High (Cbz protection)
(R)-2-Methyl-pyrrolidine-2-carboxylic acid methyl ester ~165.2 (estimated) High (ester group) Moderate (hydrolyzable ester)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 143.14 Moderate (polar ketone and -COOH) Moderate (ketone susceptible to reduction)
  • The Cbz group enhances lipid solubility but may reduce aqueous solubility compared to ketone-containing analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid.

Biological Activity

2-Ethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid (CAS No. 1549097-60-0) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its activity.

Chemical Structure and Properties

The molecular structure of this compound features a pyrrolidine ring substituted with an ethyl and phenyl group, alongside a methoxycarbonyl functional group. This unique structure is believed to contribute to its biological activity.

Molecular Formula

  • Molecular Weight : 255.31 g/mol
  • Chemical Formula : C14H19NO3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the pyrrolidine ring through cyclization.
  • Introduction of the methoxycarbonyl group via esterification.
  • Substitution reactions to incorporate the ethyl and phenyl groups.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may modulate neurotransmitter systems or exhibit anti-inflammatory properties.

Case Studies and Research Findings

  • Neuropharmacological Effects : In vitro studies indicate that this compound may act as a modulator of the central nervous system, potentially influencing pathways related to anxiety and depression.
  • Anti-inflammatory Activity : Research has shown that compounds with similar structures exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that this compound may also possess similar properties.
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various bacterial strains, indicating potential for development as an antibiotic agent.

Data Table: Summary of Biological Activities

Activity Type Description Reference
NeuropharmacologicalModulation of CNS pathways; potential anxiolytic effects
Anti-inflammatoryInhibition of cytokines; reduced inflammation markers
AntimicrobialActivity against bacterial strains

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